7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one chemical properties
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Abstract
7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a heterocyclic organic compound featuring a benzazepine core structure. It is distinguished by a nitro functional group at the 7-position of the aromatic ring and a lactam (cyclic amide) at the 2-position of the seven-membered azepine ring. Primarily recognized for its role as a key pharmaceutical intermediate, this compound serves as a foundational scaffold in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[1][2] Its chemical architecture, combining an electron-withdrawing nitro group with a reactive lactam, offers significant versatility for synthetic modifications. This guide provides a comprehensive overview of its chemical properties, structural characteristics, reactivity, and its strategic importance in medicinal chemistry and drug development.
Molecular Structure and Identification
The core of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a bicyclic system where a benzene ring is fused to a seven-membered azepine ring. The "tetrahydro" designation indicates the saturation of positions 1, 3, 4, and 5, while the "-2-one" suffix points to the carbonyl group of the lactam. The strategic placement of the nitro (NO₂) group at the 7-position significantly influences the electronic properties and reactivity of the aromatic portion of the molecule.
Caption: Chemical Structure of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.
Physicochemical Properties
The compound is typically supplied as a solid with high purity, suitable for use in exacting synthetic applications. Its key physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22246-45-3 | [1][3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Melting Point | 220-227 °C | [1] |
| Purity | Typically ≥97% | [1][3] |
| Storage Conditions | Room temperature, in a sealed, dry container | [2][3] |
Synthesis and Purification
While specific, proprietary synthesis routes are common, the construction of the 7-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one scaffold can be logically approached through established organic chemistry reactions. A plausible general strategy involves the cyclization of a suitably substituted γ-aminophenylbutyric acid precursor, followed by a regioselective nitration of the aromatic ring. The electron-donating character of the alkyl portion of the fused ring would direct the nitration primarily to the para position (position 7).
Purification Protocol: Achieving the high purity (≥97%) required for pharmaceutical applications necessitates a robust purification step.
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Crude Product Isolation: The crude product from the reaction mixture is isolated via filtration.
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Recrystallization: The solid is dissolved in a minimal amount of a hot solvent system, such as acetone or ethanol.[1]
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Cooling & Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce the formation of well-defined crystals.
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Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.
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Purity Confirmation: The purity of the final product is confirmed using analytical techniques like HPLC, NMR, and melting point analysis.
Spectral Analysis for Structural Elucidation
A combination of spectroscopic methods is essential for the unambiguous confirmation of the compound's structure and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group. Additional multiplets corresponding to the diastereotopic methylene protons in the saturated seven-membered ring and a broad singlet for the N-H proton of the lactam would also be present.
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¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the carbonyl carbon of the lactam (typically δ > 160 ppm), aromatic carbons (with the carbon attached to the nitro group being significantly shifted), and the aliphatic carbons of the tetrahydroazepine ring.
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FT-IR Spectroscopy: The infrared spectrum provides key functional group information. Expected characteristic absorption bands include:
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~3200 cm⁻¹ (N-H stretch of the lactam)
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~1680 cm⁻¹ (C=O stretch of the lactam)
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~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches, respectively)
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~1600, ~1480 cm⁻¹ (aromatic C=C stretches)
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by identifying the molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂O₃.
Chemical Reactivity and Role as a Synthetic Intermediate
The true value of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one in drug development lies in its chemical reactivity, which allows for its elaboration into diverse derivatives.
Influence of Functional Groups:
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Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the benzene ring toward further electrophilic aromatic substitution.[4] Its primary synthetic utility comes from its susceptibility to reduction.
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Lactam (Amide) Group: The N-H proton of the lactam can be deprotonated by a strong base, allowing for N-alkylation or N-acylation to introduce various substituents. The carbonyl group itself is generally stable but can undergo hydrolysis under harsh acidic or basic conditions.
Key Synthetic Transformation: Nitro Group Reduction The most critical reaction for this intermediate is the reduction of the 7-nitro group to a 7-amino group. This transformation unlocks the potential for a wide array of subsequent chemical modifications.
Caption: Logical workflow for the synthetic modification of the title compound.
This reduction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then serve as a handle for building molecular complexity through reactions such as acylation, sulfonylation, alkylation, and diazotization, leading to a library of novel compounds for biological screening.
Pharmacological Context and Potential Applications
This compound is an important building block in medicinal chemistry, primarily for synthesizing compounds with potential activity in the central nervous system.[1] The benzazepine scaffold is a "privileged structure" found in numerous biologically active compounds.
The inclusion of a nitrogen-containing functional group at the 7-position is a common strategy in the design of CNS-active drugs. For instance, in the closely related benzodiazepine class of drugs, the presence of an electron-withdrawing group like a nitro or a halogen at the 7-position is known to enhance anxiolytic and hypnotic activities.[4] Therefore, 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a strategically designed precursor for developing novel antidepressants, anxiolytics, or other psychotropic agents.[1][2]
The broader family of nitro-aromatic compounds exhibits a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic effects.[5] While the nitro group itself can be a pharmacophore, it is sometimes associated with toxicity through enzymatic reduction in biological systems.[4][5] In the context of this molecule, however, its primary role is that of a synthetic precursor to be converted into a more stable and versatile amine.
Safety and Handling
As an organic chemical intermediate, 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one requires careful handling in a laboratory setting.
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.[1] Operations should be conducted in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a dry place away from incompatible materials such as strong oxidizing agents.[1][2]
For detailed safety information, users must consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a well-characterized chemical intermediate of significant value to the pharmaceutical industry. Its stable, solid nature and high purity make it a reliable starting material. The compound's chemical properties are dominated by the interplay between the benzazepine core, the reactive lactam, and the strategically placed nitro group. Its primary utility lies not in its intrinsic biological activity, but in its potential for synthetic transformation—specifically, the reduction of the nitro group to an amine—which opens the door to the creation of large libraries of novel derivatives for drug discovery programs targeting the central nervous system.
References
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7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one CAS 22246-45-3. BIOSYNCE. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
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7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. MySkinRecipes. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, National Center for Biotechnology Information. [Link]
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Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one [myskinrecipes.com]
- 3. vibrantpharma.com [vibrantpharma.com]
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